molecular formula C12H22O5 B15350358 Trimethylolpropane-diglycidyl ether

Trimethylolpropane-diglycidyl ether

Cat. No.: B15350358
M. Wt: 246.30 g/mol
InChI Key: JTINZFQXZLCHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane-diglycidyl ether is a versatile chemical compound with the molecular formula C15H26O6. It belongs to the class of epoxy resins and is widely used in various industrial applications due to its unique chemical properties. This compound is known for its ability to form strong, durable bonds, making it an essential component in coatings, adhesives, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane-diglycidyl ether is synthesized through the reaction of trimethylolpropane with epichlorohydrin in the presence of a base catalyst. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the raw materials are mixed and reacted under optimized conditions. The process is carefully monitored to achieve high yields and maintain product quality.

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's properties and enhancing its performance in different applications.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups, often using nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in coatings, adhesives, and other materials.

Scientific Research Applications

Trimethylolpropane-diglycidyl ether is widely used in scientific research due to its unique properties and versatility. Some of its key applications include:

  • Chemistry: Used as a cross-linking agent in epoxy resins and coatings.

  • Biology: Employed in the development of bio-compatible materials and drug delivery systems.

  • Medicine: Utilized in the formulation of medical adhesives and sealants.

  • Industry: Applied in the production of high-performance composites, adhesives, and coatings.

Mechanism of Action

The mechanism by which trimethylolpropane-diglycidyl ether exerts its effects involves the formation of strong covalent bonds with various substrates. The epoxy groups in the compound react with nucleophiles, leading to the formation of cross-linked networks that provide enhanced mechanical strength and durability.

Molecular Targets and Pathways: this compound targets specific functional groups in substrates, such as hydroxyl and amine groups, to form stable bonds. The pathways involved in these reactions are typically nucleophilic substitution reactions, where the epoxy groups are attacked by nucleophiles to form the final product.

Comparison with Similar Compounds

  • Bisphenol A diglycidyl ether

  • Phenol novolac epoxy resin

  • Trimethylolpropane triglycidyl ether

  • Cycloaliphatic epoxy resin

Properties

IUPAC Name

2,2-bis(oxiran-2-ylmethoxymethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-2-12(7-13,8-14-3-10-5-16-10)9-15-4-11-6-17-11/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTINZFQXZLCHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(COCC1CO1)COCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.